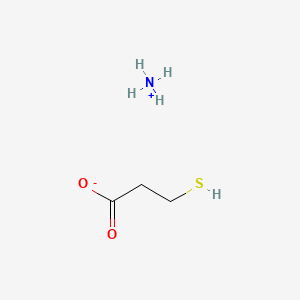
Ammonium 3-mercaptopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 3-mercaptopropionate is an organosulfur compound with the molecular formula C₃H₉NO₂S. It is the ammonium salt of 3-mercaptopropionic acid, which contains both a carboxylic acid and a thiol group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 3-mercaptopropionate can be synthesized through the reaction of 3-mercaptopropionic acid with ammonium hydroxide. The reaction typically involves mixing equimolar amounts of 3-mercaptopropionic acid and ammonium hydroxide in an aqueous solution, followed by evaporation of the solvent to obtain the solid this compound .
Industrial Production Methods
Industrial production of this compound often involves the same basic reaction but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form 3-mercaptopropionic acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often occur under basic conditions with reagents like alkyl halides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-mercaptopropionic acid.
Substitution: Various substituted mercaptopropionates.
Scientific Research Applications
Ammonium 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving thiol-containing enzymes and proteins.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of ammonium 3-mercaptopropionate involves its thiol group, which can interact with various molecular targets. In biological systems, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: The parent compound of ammonium 3-mercaptopropionate.
Cysteine: An amino acid with a thiol group, similar in reactivity.
Glutathione: A tripeptide containing a thiol group, involved in cellular redox reactions.
Uniqueness
This compound is unique due to its ammonium salt form, which makes it more soluble in water compared to its parent acid. This increased solubility can be advantageous in various applications, particularly in aqueous environments .
Properties
CAS No. |
57862-95-0 |
|---|---|
Molecular Formula |
C3H9NO2S |
Molecular Weight |
123.18 g/mol |
IUPAC Name |
azanium;3-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.H3N/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5);1H3 |
InChI Key |
HCTNQQPHPIGLQV-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



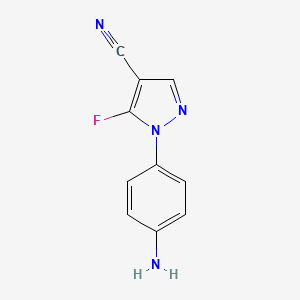
![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
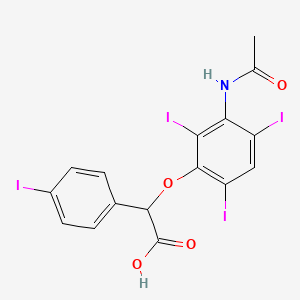
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
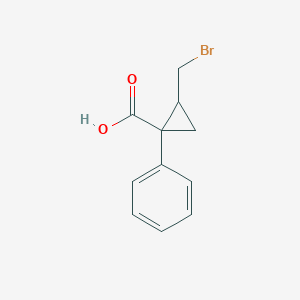
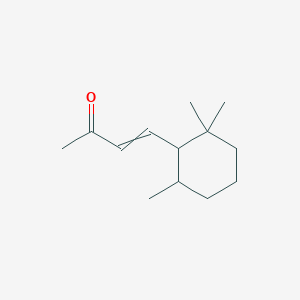
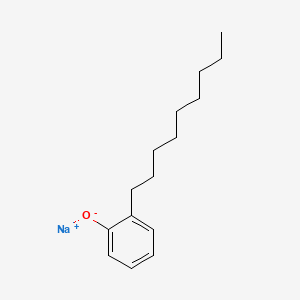
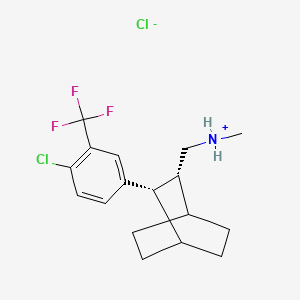
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
